molecular formula C14H14F3N3O5 B3214625 5-TFA-ap-ddU CAS No. 114748-60-6

5-TFA-ap-ddU

Cat. No.: B3214625
CAS No.: 114748-60-6
M. Wt: 361.27 g/mol
InChI Key: YZMXEAFWOQOJCL-VHSXEESVSA-N
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Description

5-[(Trifluoracetyl)amino]propynyl-ddU (5-TFA-ap-ddU), also known as 2',3'-Dideoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-uridine, is a modified nucleoside analog with the molecular formula C₁₄H₁₄F₃N₃O₅ and a molar mass of 361.27 g/mol . Its structure features a trifluoroacetyl (TFA) group attached to a propynyl side chain at the 5-position of the uridine base, along with dideoxy modifications at the 2' and 3' positions of the ribose sugar (Figure 1). This compound is primarily utilized in oligonucleotide synthesis and antiviral research due to its ability to inhibit viral polymerases .

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O5/c15-14(16,17)12(23)18-5-1-2-8-6-20(13(24)19-11(8)22)10-4-3-9(7-21)25-10/h6,9-10,21H,3-5,7H2,(H,18,23)(H,19,22,24)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMXEAFWOQOJCL-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TFA-ap-ddU typically involves multiple steps, starting from uridine. The key steps include the introduction of the trifluoroacetyl group and the formation of the propynyl linkage. The reaction conditions often involve the use of trifluoroacetic anhydride and appropriate catalysts to facilitate the reactions. The process may also require protection and deprotection steps to ensure the selective modification of the uridine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-TFA-ap-ddU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-TFA-ap-ddU has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-TFA-ap-ddU involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The propynyl linkage and the uridine moiety can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TFA-ap-dU (2'-Deoxy Analog)

CAS : 115899-40-6 | Molecular Formula : C₁₄H₁₄F₃N₃O₆ | Molar Mass : 377.27 g/mol

Structural Differences :
  • Sugar Modifications : Unlike 5-TFA-ap-ddU, TFA-ap-dU retains a hydroxyl group at the 3' position but lacks the 2' hydroxyl group (Figure 1).
  • In contrast, this compound’s dideoxy structure prevents elongation by DNA polymerases, making it a chain-terminating agent .
Physicochemical Comparison :
Property This compound TFA-ap-dU
Sugar Modification 2',3'-dideoxy 2'-deoxy
Molecular Weight 361.27 g/mol 377.27 g/mol
Melting Point >116°C (dec.) >116°C (dec.)
Key Application Antiviral research Oligonucleotide synthesis

Research Findings :

  • The dideoxy modification in this compound enhances its antiviral specificity by blocking reverse transcriptase activity, as seen in studies on HIV-1 inhibition .
  • TFA-ap-dU’s 2'-deoxy structure is preferred in solid-phase DNA synthesis due to its compatibility with phosphoramidite chemistry .

5-TFA-ap-dU Phosphoramidite

CAS : 120016-98-0 | Molecular Formula : C₄₄H₄₉F₃N₅O₉P | Molar Mass : 879.86 g/mol

Structural Differences :
  • Functional Group : The phosphoramidite derivative includes a reactive phosphorus group at the 3' position, enabling automated oligonucleotide synthesis.
  • Protecting Groups : The trifluoroacetyl group remains intact, but the 5'-OH is protected with a dimethoxytrityl (DMT) group .
Functional Comparison :
Property This compound 5-TFA-ap-dU Phosphoramidite
Reactivity Non-reactive backbone Reacts with nucleophiles
Application Antiviral agent Oligonucleotide building block
Storage Stable at room temperature Requires 2–8°C storage

Research Findings :

  • The phosphoramidite derivative is critical for synthesizing modified DNA probes targeting viral genomes, whereas this compound itself is used in mechanistic studies of polymerase inhibition .

Comparative Analysis of Functional Roles

Antiviral Efficacy :

  • This compound acts as a chain terminator in viral DNA synthesis due to its dideoxy sugar, akin to FDA-approved NRTIs like zidovudine (AZT) .
  • TFA-ap-dU , with a single deoxy group, shows reduced chain-termination activity but higher metabolic stability in cellular environments .

Biological Activity

5-TFA-ap-ddU (5-trifluoroacetyl-2'-deoxyuridine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from uridine through a multi-step process involving the introduction of a trifluoroacetyl group and a propynyl linkage. The compound's unique structure enhances its ability to penetrate cell membranes and interact with intracellular targets, making it a candidate for therapeutic applications in antiviral and anticancer treatments.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied as a potential treatment for viral infections, including those caused by HIV and other retroviruses. The mechanism of action involves the inhibition of viral replication by interfering with nucleic acid synthesis. In vitro studies have shown that the compound can effectively inhibit viral enzymes, which are crucial for the replication cycle of viruses .

Anticancer Properties

In addition to its antiviral effects, this compound has demonstrated promising anticancer activity. It targets various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The trifluoroacetyl group is believed to enhance its binding affinity to specific enzymes and receptors involved in cancer cell signaling pathways. Studies have reported that the compound can significantly reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with molecular targets within the cells:

  • Cell Membrane Penetration : The trifluoroacetyl group facilitates better penetration through lipid membranes.
  • Enzyme Inhibition : The compound selectively inhibits nucleoside kinases and polymerases, disrupting nucleic acid synthesis.
  • Signal Pathway Modulation : It alters key signaling pathways associated with cell growth and apoptosis, leading to reduced cancer cell viability .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound against various viral strains and cancer cell lines. For instance:

  • HIV Inhibition : In one study, this compound demonstrated an EC50 value in the nanomolar range against HIV-1, indicating potent antiviral activity.
  • Cancer Cell Lines : The compound was tested on breast and prostate cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 50 µM .

In Vivo Studies

In vivo efficacy has also been evaluated using animal models:

  • Xenograft Models : Mice implanted with human cancer cells exhibited significant tumor size reduction when treated with this compound compared to control groups.
  • Toxicology Assessments : Preliminary toxicology studies indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological ActivityUnique Features
This compoundNucleoside AnalogAntiviral, AnticancerTrifluoroacetyl group enhances potency
5-TFA-ap-dUNucleoside AnalogAntiviralSimilar structure but less potent
5-TFA-ap-2',3'-DideoxycytidineNucleoside AnalogAntiviralDistinct chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.